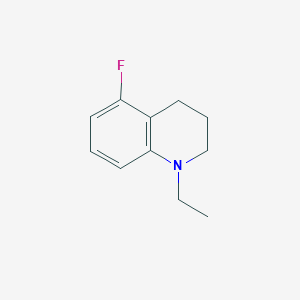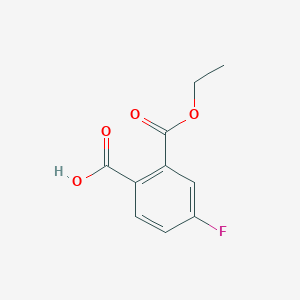
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyridine ring, along with a methanol group. The unique combination of these substituents imparts distinct physical, chemical, and biological properties to the compound, making it of interest in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium hydride (NaH) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)aldehyde or carboxylic acid.
Reduction: Formation of dehalogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol has diverse applications in scientific research:
作用机制
The mechanism of action of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The presence of halogen atoms and the methanol group allows the compound to form strong interactions with enzymes and receptors. These interactions can inhibit or modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(2,4-Dichloro-6-methylpyridin-3-yl)methanol: Similar structure but lacks the fluorine atom.
(6-Methylpyridin-3-yl)methanol: Lacks both chlorine and fluorine atoms.
(2,6-Dichloro-4-methylpyridin-3-yl)methanol: Similar structure but lacks the fluorine atom.
Uniqueness
The presence of both chlorine and fluorine atoms in (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol imparts unique electronic and steric properties, making it more reactive and versatile in various chemical reactions compared to its analogs. This uniqueness enhances its potential in drug development and other scientific applications .
属性
分子式 |
C7H6Cl2FNO |
|---|---|
分子量 |
210.03 g/mol |
IUPAC 名称 |
(2,6-dichloro-5-fluoro-4-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H6Cl2FNO/c1-3-4(2-12)6(8)11-7(9)5(3)10/h12H,2H2,1H3 |
InChI 键 |
PRJATGJYWYYYSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


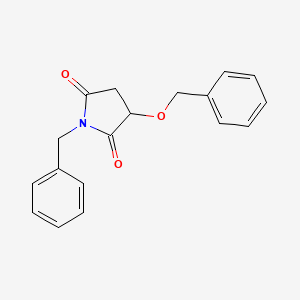
![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13668594.png)
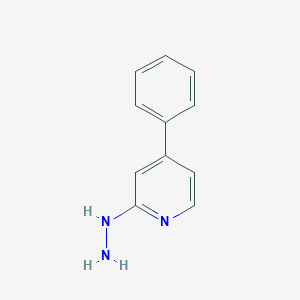
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol](/img/structure/B13668624.png)
![5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13668626.png)
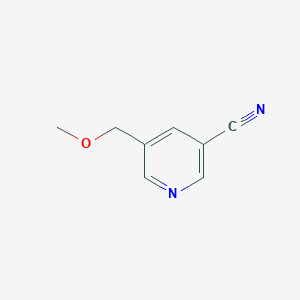
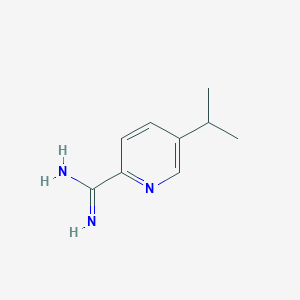
![4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13668651.png)
![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)
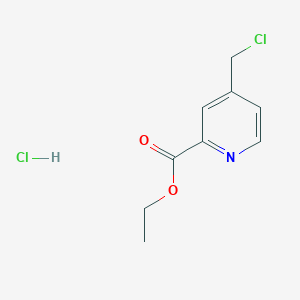
![Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13668665.png)
